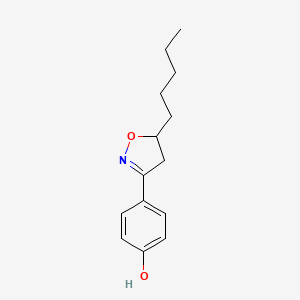
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is a chemical compound that belongs to the family of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenolic compound with a suitable isoxazole precursor in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenolic group to a quinone structure.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the phenolic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4-(4,5-dihydro-5-methyl-3-isoxazolyl)
- Phenol, 4-(4,5-dihydro-5-ethyl-3-isoxazolyl)
- Phenol, 4-(4,5-dihydro-5-propyl-3-isoxazolyl)
Uniqueness
Phenol, 4-(4,5-dihydro-5-pentyl-3-isoxazolyl)- is unique due to its specific pentyl substitution on the isoxazole ring. This substitution can influence its biological activity and chemical reactivity, making it distinct from other similar compounds. The pentyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Propriétés
Numéro CAS |
646035-31-6 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(5-pentyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-13-10-14(15-17-13)11-6-8-12(16)9-7-11/h6-9,13,16H,2-5,10H2,1H3 |
Clé InChI |
SQIGZPJQSVVASP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(=NO1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


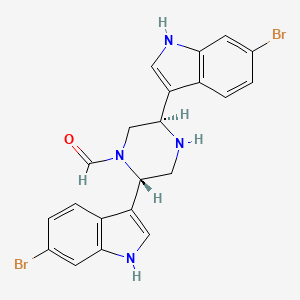
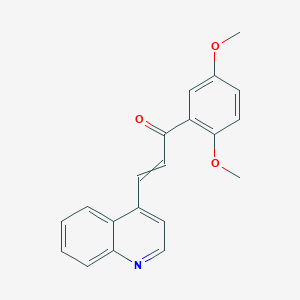
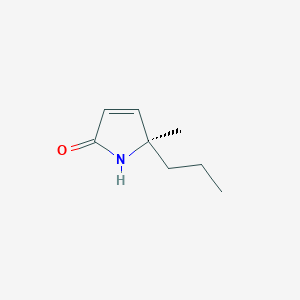
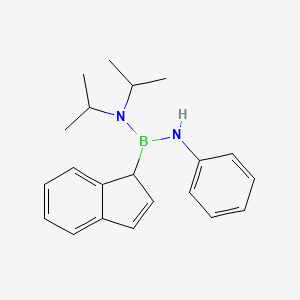
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)
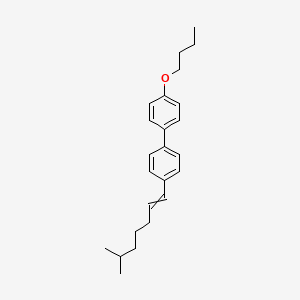
![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
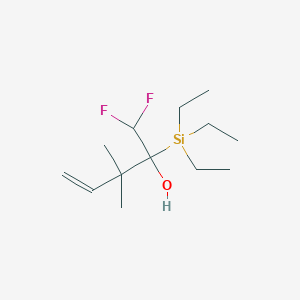
![3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606611.png)
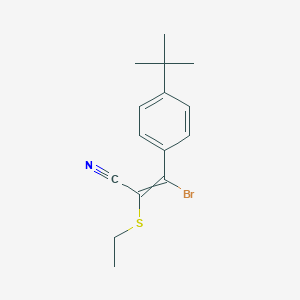


![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
